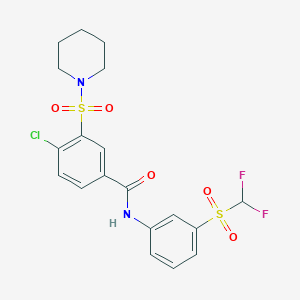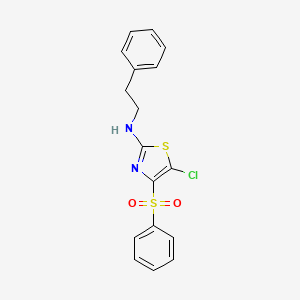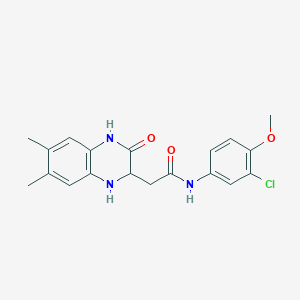
4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide, or 4-Cl-DFPP, is an organic compound belonging to the class of benzamides. It is a white, crystalline solid that is soluble in water and has a melting point of 130-132 °C. 4-Cl-DFPP is a potent inhibitor of serine proteases, and has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-Cl-DFPP has been used in a variety of scientific research applications. It has been used as a potent inhibitor of serine proteases, and has been used in drug development to inhibit the enzyme thrombin, which is involved in the clotting of blood. It has also been used in biochemistry to study the structure and function of proteins, and in pharmacology to study the effect of drugs on biological systems.
Mécanisme D'action
4-Cl-DFPP acts as a competitive inhibitor of serine proteases. It binds to the active site of the enzyme, blocking the binding of the substrate. This prevents the enzyme from catalyzing the reaction, and thus inhibits its activity.
Biochemical and Physiological Effects
4-Cl-DFPP has been shown to inhibit the activity of several serine proteases, including thrombin, chymotrypsin, trypsin, and elastase. Inhibition of these enzymes can lead to a variety of biochemical and physiological effects. For example, inhibition of thrombin can lead to decreased blood clotting, while inhibition of elastase can lead to decreased degradation of elastin, a protein found in connective tissue.
Avantages Et Limitations Des Expériences En Laboratoire
4-Cl-DFPP has several advantages when used in laboratory experiments. It is highly soluble in water, making it easy to dissolve and use in solution. It is also relatively stable, with a melting point of 130-132 °C, and has a high degree of selectivity for its target enzyme. However, 4-Cl-DFPP can be toxic in high concentrations, and should be used with caution in laboratory experiments.
Orientations Futures
There are several potential future directions for research involving 4-Cl-DFPP. These include further investigation into its mechanism of action, as well as its potential applications in drug development. Additionally, further research could be conducted into its effects on other serine proteases, as well as its potential effects on other biological systems. Finally, further research could be conducted into the development of more selective and potent inhibitors of serine proteases, based on the structure of 4-Cl-DFPP.
Méthodes De Synthèse
4-Cl-DFPP can be synthesized in two steps. First, 4-chloro-3-(piperidine-1-sulfonyl)benzamide is synthesized by reacting 4-chlorobenzamide and piperidine-1-sulfonyl chloride in an aqueous solution. The reaction is then followed by the addition of 3-difluoromethanesulfonylphenyl chloride to the piperidine-1-sulfonyl group, forming 4-Cl-DFPP.
Propriétés
IUPAC Name |
4-chloro-N-[3-(difluoromethylsulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O5S2/c20-16-8-7-13(11-17(16)31(28,29)24-9-2-1-3-10-24)18(25)23-14-5-4-6-15(12-14)30(26,27)19(21)22/h4-8,11-12,19H,1-3,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOHMJHAWUAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{1-methyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-7-yl}acetate](/img/structure/B6420514.png)
![(5Z)-3-ethyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6420523.png)
![methyl 2-[4-(4-tert-butylphenoxy)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6420537.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6420549.png)
![(5Z)-3-ethyl-5-({2-[(2-hydroxyethyl)(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6420550.png)
![2-(2-{[(5E)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6420562.png)

![2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6420577.png)

![5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6420589.png)
![4-chloro-3-(morpholine-4-sulfonyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6420601.png)
![4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide](/img/structure/B6420603.png)
![2,4-diethyl 5-[4-chloro-3-(pyrrolidine-1-sulfonyl)benzamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B6420611.png)
![2-[(5Z)-5-{[(4-fluorophenyl)carbamoyl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6420617.png)